molecular formula C15H24BN3O3 B14771750 3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide

3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide

Cat. No.: B14771750
M. Wt: 305.18 g/mol
InChI Key: CFPMQWKGIZJXMH-UHFFFAOYSA-N
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Description

3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide typically involves the reaction of 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide apart from similar compounds is its specific structural configuration, which combines a pyridine ring with a dioxaborolane moiety and an amide group.

Properties

Molecular Formula

C15H24BN3O3

Molecular Weight

305.18 g/mol

IUPAC Name

3-[[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide

InChI

InChI=1S/C15H24BN3O3/c1-10-6-7-11(13(19-10)18-9-8-12(17)20)16-21-14(2,3)15(4,5)22-16/h6-7H,8-9H2,1-5H3,(H2,17,20)(H,18,19)

InChI Key

CFPMQWKGIZJXMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NCCC(=O)N

Origin of Product

United States

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